molecular formula C11H16N2 B015549 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine CAS No. 82111-06-6

3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B015549
CAS No.: 82111-06-6
M. Wt: 176.26 g/mol
InChI Key: WPPLPODBERCBRQ-UHFFFAOYSA-N
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Description

It is a chiral compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . This compound is well-known for its presence in tobacco and its use in various nicotine replacement therapies.

Mechanism of Action

Target of Action

The primary target of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, also known as nicotine, is the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

Nicotine acts as an agonist at the nicotinic acetylcholine receptors . This means it binds to these receptors and activates them. The activation of these receptors leads to the stimulation of neurons .

Result of Action

The activation of neurons by nicotine can have various effects at the molecular and cellular level. For example, in certain contexts, nicotine can block synaptic transmission . This means it can prevent signals from being passed from one neuron to another.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine typically involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials. The reaction proceeds through a series of steps, including esterification, cyclization, and reduction . The reaction conditions often involve the use of strong acids such as concentrated hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of readily available raw materials and efficient reaction conditions. The final product is often purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Scientific Research Applications

3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine is unique due to its specific structure and biological activity. Similar compounds include:

These compounds share some pharmacological effects with this compound but differ in their chemical structures and specific interactions with biological targets.

Properties

IUPAC Name

3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPLPODBERCBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404991
Record name 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82111-06-6
Record name 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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